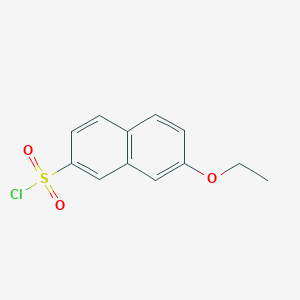

7-ethoxynaphthalene-2-sulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

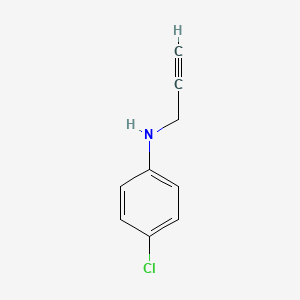

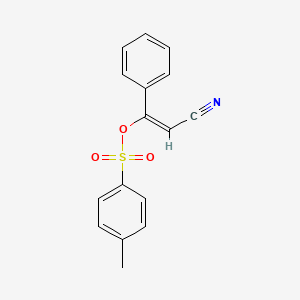

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride can be achieved through various methods. One such method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another method involves the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .

Molecular Structure Analysis

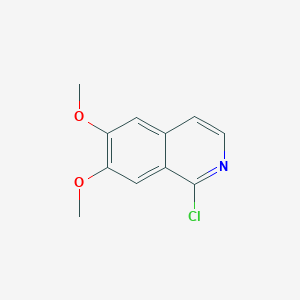

The molecular structure of 7-ethoxynaphthalene-2-sulfonyl chloride can be determined using techniques such as X-ray crystallography . The compound has a molecular formula of C12H11ClO3S.

Chemical Reactions Analysis

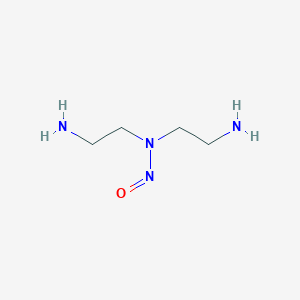

7-Ethoxynaphthalene-2-sulfonyl chloride can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with various nucleophilic reagents .

Physical And Chemical Properties Analysis

7-Ethoxynaphthalene-2-sulfonyl chloride is an organic compound with a molecular weight of 270.73 g/mol. More detailed physical and chemical properties can be determined using various analytical techniques .

科学的研究の応用

Chemical Reactions and Synthesis

- 7-Ethoxynaphthalene-2-sulfonyl chloride is involved in chelation-assisted nucleophilic aromatic substitution reactions. It's used in the displacement of methoxy groups in 1-methoxynaphthalenes, which undergoes a chelation-assisted conjugate addition-elimination process (Hattori et al., 1997).

- It also participates in trapping reactions generating sulfenes from sulfonyl chlorides and bases, leading to [4 + 2] cycloadducts (Opitz et al., 1995).

Pharmaceutical Research

- In pharmaceutical research, this compound is used in the synthesis of N-sulfonyl-alkylamines for [2+4] cycloadditions, which is crucial in drug design and development (Tornus & Schaumann, 1996).

Analytical Chemistry

- 7-Ethoxynaphthalene-2-sulfonyl chloride is utilized as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, aiding in the sensitive detection of these compounds (Tsuruta et al., 2000).

Organic Chemistry

- Its role in organic chemistry includes reactions with dimethylsulfoxide, contributing to the study of reaction mechanisms and kinetics (Boyle, 1966).

- It's also used in the study of intrinsic and extrinsic lyoluminescences, which has applications in photochemistry and luminescence studies (Kulmala et al., 1997).

Material Science

- The compound is involved in the synthesis of enantiomerically pure bicyclo compounds, which has implications in material science and stereospecific syntheses (Bräse et al., 1996).

Biochemistry

- In biochemistry, it is used in the study of fluorescent labelled antibodies, contributing to our understanding of protein interactions and enzyme mechanisms (Hiramoto et al., 1964).

Environmental Science

- This chemical is relevant in environmental science, particularly in the study of degradation of organic compounds in water, with implications for water treatment and pollution control (Yuan et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

7-ethoxynaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROCIXIVKLWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethoxynaphthalene-2-sulfonyl Chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。